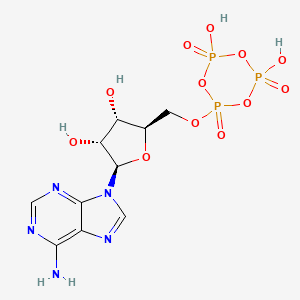

Adenosine-5'-trimetaphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Adenosine-5'-trimetaphosphate, also known as this compound, is a useful research compound. Its molecular formula is C10H14N5O12P3 and its molecular weight is 489.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of adenosine-5'-trimetaphosphate can be categorized into several key areas:

Biochemical Research

- Energy Transfer : As a high-energy molecule, this compound acts as a phosphate donor in phosphorylation reactions, crucial for synthesizing RNA and DNA by forming internucleotide phosphodiester bonds .

- Transcription Inhibition : Recent studies have shown that derivatives of this compound can inhibit transcriptional activity in various RNA polymerases, suggesting potential therapeutic applications in controlling gene expression .

Prebiotic Chemistry

- Synthesis of Biomolecules : Research indicates that this compound may have played a role in the prebiotic synthesis of nucleotides and peptides under early Earth conditions, facilitating the origins of life by promoting phosphorylation reactions .

Therapeutic Applications

- Cancer Research : The compound's ability to modulate cellular signaling pathways makes it a candidate for developing new cancer therapies. Its role in enhancing immune responses has been studied for potential applications in immunotherapy .

- Neurological Disorders : Investigations into adenosine receptors have highlighted the potential use of adenosine derivatives in treating epilepsy and other neurological conditions due to their influence on neuronal signaling pathways .

Case Study on Transcriptional Incorporation

A study conducted using different RNA polymerases demonstrated that this compound derivatives could inhibit transcription rates significantly. This finding opens avenues for developing transcription inhibitors as therapeutic agents .

| Polymerase Type | Inhibition Rate (%) | Observations |

|---|---|---|

| T7 RNA Polymerase | 75 | Significant decrease in full-length transcript synthesis |

| T3 RNA Polymerase | 60 | Consistent inhibition across varying conditions |

| Sp6 RNA Polymerase | 70 | Suggests broad applicability in transcriptional regulation |

Prebiotic Synthesis Experiments

Research into the role of trimetaphosphate in prebiotic chemistry revealed its efficiency in promoting the synthesis of nucleotides under mild conditions. This study provides insights into how life may have originated on Earth.

| Reaction Conditions | Yield (%) | Comments |

|---|---|---|

| pH 7, 25°C | 80 | Optimal conditions for nucleotide synthesis |

| pH 5, 100°C | 50 | High temperatures reduced yield significantly |

Propriétés

Numéro CAS |

53355-60-5 |

|---|---|

Formule moléculaire |

C10H14N5O12P3 |

Poids moléculaire |

489.17 g/mol |

Nom IUPAC |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(4,6-dihydroxy-2,4,6-trioxo-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinan-2-yl)oxymethyl]oxolane-3,4-diol |

InChI |

InChI=1S/C10H14N5O12P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-30(22)26-28(18,19)25-29(20,21)27-30/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 |

Clé InChI |

AJXBDVJYPUYBBS-KQYNXXCUSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP4(=O)OP(=O)(OP(=O)(O4)O)O)O)O)N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP4(=O)OP(=O)(OP(=O)(O4)O)O)O)O)N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP4(=O)OP(=O)(OP(=O)(O4)O)O)O)O)N |

Synonymes |

adenosine, 5'-O-(4,6-dihydroxy-1,3,5,2,4,6-trioxaariphosphorinan-2-yl)-, P,P',P''-trioxide adenosine, 5'-O-(4,6-dihydroxy-1,3,5,2,4,6-trioxotriphosphorinan-2-yl)-, P,P',P''-trioxide adenosine-5'-trimetaphosphate ATMP CATMP cyclic adenosine-5'-trimetaphosphate monoadenosine 5'-trimetaphosphate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.